molecular formula C18H21NO3 B3841031 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide

2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide

Cat. No.: B3841031
M. Wt: 299.4 g/mol
InChI Key: IHJXZMKRKCXCCC-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes hydroxyethyl and bis(4-methylphenyl) groups attached to an acetamide backbone. Its chemical properties make it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-bis(4-methylphenyl)acetic acid with 2-aminoethanol under controlled conditions to form the desired acetamide compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of ether or ester derivatives.

Scientific Research Applications

2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.

    Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and amide groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

    2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide: shares structural similarities with other hydroxyethyl acetamides and bis(phenyl) derivatives.

    2-hydroxy-N-(2-hydroxyethyl)acetamide: Lacks the bis(4-methylphenyl) groups, resulting in different chemical properties and reactivity.

    2,2-bis(4-methylphenyl)acetamide: Lacks the hydroxyethyl group, affecting its solubility and interaction with biological targets.

Uniqueness: The presence of both hydroxyethyl and bis(4-methylphenyl) groups in this compound imparts unique chemical properties, such as enhanced solubility and specific reactivity patterns. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)-2,2-bis(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-3-7-15(8-4-13)18(22,17(21)19-11-12-20)16-9-5-14(2)6-10-16/h3-10,20,22H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXZMKRKCXCCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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